(3R)-oct-1-en-3-ol
Description
Stereochemical Significance and Isomeric Forms of Oct-1-en-3-ol
Oct-1-en-3-ol exists as two enantiomers, or optical isomers: (R)-(-)-oct-1-en-3-ol and (S)-(+)-oct-1-en-3-ol. wikipedia.orgbris.ac.uk This stereoisomerism arises from the chiral carbon atom at the third position in the molecule's eight-carbon chain. bris.ac.uk The spatial arrangement of the atoms around this chiral center is what differentiates the two isomers, leading to distinct biological and sensory properties. bris.ac.uk
The (R)-enantiomer is predominantly responsible for the typical mushroom-like aroma, while the (S)-enantiomer is often described as having a moldy or grassy scent. bris.ac.uk This difference in odor perception highlights the stereospecificity of olfactory receptors in humans and other animals. Many organisms exhibit different behavioral responses to the individual enantiomers. frontiersin.org For instance, certain mosquito species show a greater attraction to the (R)-form. frontiersin.org
Table 1: Isomeric Forms of Oct-1-en-3-ol
| Isomer | Common Name | Odor Profile |
|---|---|---|
| (3R)-oct-1-en-3-ol | (R)-(-)-1-octen-3-ol, Mushroom alcohol | Mushroom, earthy, fungal bris.ac.ukparchem.comperfumersworld.com |
| (S)-oct-1-en-3-ol | (S)-(+)-1-octen-3-ol | Moldy, grassy mdpi.combris.ac.uk |
Historical Context of Scientific Discovery and Initial Isolation
The initial isolation of oct-1-en-3-ol is credited to Japanese chemist S. Murahashi in 1936 and 1938. wikipedia.orgscentspiracy.comebi.ac.uk He extracted the compound, which he named "matsutake alcohol," from the prized matsutake mushroom (Tricholoma matsutake). scentspiracy.com This discovery was a pivotal moment in understanding the chemical basis of mushroom aromas. scentspiracy.com Subsequent research revealed that oct-1-en-3-ol is not unique to matsutake mushrooms but is a common volatile organic compound produced by many fungal species. mdpi.com
Early studies focused on the racemic mixture of oct-1-en-3-ol. However, with advancements in chiral separation techniques, such as gas chromatography with chiral stationary phases, researchers were able to isolate and characterize the individual (R) and (S) enantiomers. frontiersin.orgvulcanchem.com This allowed for a more detailed investigation into the specific biological activities and sensory properties of each isomer.
The biosynthesis of this compound in fungi has been shown to occur through the enzymatic oxidation of linoleic acid. wikipedia.orgpnas.orgbris.ac.uk A lipoxygenase enzyme first converts linoleic acid into a hydroperoxide intermediate, which is then cleaved by a hydroperoxide lyase to produce (R)-1-octen-3-ol and other products. wikipedia.orgbris.ac.uk
Research Landscape and Current Directions for this compound
Current research on this compound is diverse, spanning several scientific disciplines.
Insect Behavior and Control: A significant area of research focuses on the role of this compound as a semiochemical that attracts various insect species, including mosquitoes and sandflies. wikipedia.orgfrontiersin.orgebi.ac.ukchemicalbook.com Studies are investigating its potential use in traps for monitoring and controlling insect populations that act as vectors for diseases. frontiersin.orgchemicalbook.com Research has shown that the attractiveness of octenol can be species-specific and even enantiomer-specific. frontiersin.org
Neuroscience and Toxicology: Some studies have raised concerns about the potential neurotoxic effects of oct-1-en-3-ol. Research using fruit flies (Drosophila melanogaster) has suggested that exposure to this compound may disrupt dopamine (B1211576) homeostasis and could be an environmental factor in parkinsonism. wikipedia.orgpnas.orgacs.org These findings have prompted further investigation into the mechanisms of its potential toxicity.
Plant and Fungal Biology: In plants and fungi, this compound can act as a signaling molecule involved in defense mechanisms and developmental processes. mdpi.comwikipedia.orgmedchemexpress.com For instance, it has been shown to inhibit spore germination in some fungi. ebi.ac.uk Glycosides of this compound have also been isolated from certain plants, suggesting a role in chemical defense or other physiological processes. scirp.orgnii.ac.jpresearchgate.net
Biotechnology: The biosynthesis of this compound is being explored for industrial applications. Researchers have successfully used recombinant microorganisms, such as the yeast Saccharomyces cerevisiae, to produce (R)-(-)-1-octen-3-ol from linoleic acid. ebi.ac.uk This biotechnological approach offers a potential alternative to chemical synthesis for producing this valuable flavor and fragrance compound.
Table 2: Key Research Areas for this compound
| Research Area | Focus | Key Findings |
|---|---|---|
| Insect Behavior | Attraction of disease vectors | This compound is a potent attractant for certain mosquito and sandfly species. frontiersin.org |
| Food Science | Flavor and aroma of foods | The (R)-enantiomer provides the characteristic mushroom aroma. bris.ac.uk |
| Neuroscience | Potential toxicological effects | May disrupt dopamine systems in animal models. pnas.org |
| Plant & Fungal Biology | Signaling and defense | Acts as a signaling molecule and can inhibit fungal spore germination. medchemexpress.comebi.ac.uk |
| Biotechnology | Sustainable production | Biosynthesis has been achieved in recombinant yeast. ebi.ac.uk |
Structure
3D Structure
Properties
IUPAC Name |
(3R)-oct-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h4,8-9H,2-3,5-7H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMOENVRRABVKN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70895768 | |
| Record name | (3R)-1-Octen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70895768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Strong genuine mushroom odour | |
| Record name | (R)-(-)-1-Octen-3-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2047/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | (R)-(-)-1-Octen-3-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2047/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.832-0.838 | |
| Record name | (R)-(-)-1-Octen-3-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2047/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3687-48-7 | |
| Record name | (-)-1-Octen-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3687-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Octen-3-ol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R)-1-Octen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70895768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-oct-1-en-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-OCTEN-3-OL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYV0MEV7V1 | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Biological Distribution
Fungal Biogenesis and Associated Species
Fungi are prolific producers of (3R)-oct-1-en-3-ol, where it often plays a crucial role as a signaling molecule and contributes to the characteristic scent of many species. nih.govebi.ac.uk
Commonly known as "mushroom alcohol," 1-octen-3-ol (B46169) was first isolated from the matsutake mushroom (Tricholoma matsutake). scentspiracy.com The (R)-(-)-1-octen-3-ol enantiomer is the primary component responsible for the unique fragrance of this highly prized edible mushroom. ebi.ac.ukebi.ac.uk Research indicates that this compound is biosynthesized from linoleic acid through the sequential action of lipoxygenase and hydroperoxide lyase. ebi.ac.ukebi.ac.uk
The common button mushroom, Agaricus bisporus, is another significant source of this compound. ebi.ac.ukresearchgate.net In fact, it is the main aromatic component of this species, synthesized predominantly in the cap and gills. nih.govbris.ac.uk Studies have shown that A. bisporus produces (R)-(-)-1-octen-3-ol with a very high optical purity, exceeding 98.5%. researchgate.net Other edible mushrooms where this compound has been identified include the penny bun (Boletus edulis), oyster mushroom (Pleurotus ostreatus), and shiitake mushroom (Lentinula edodes). ebi.ac.ukresearchgate.net
Table 1: Occurrence of this compound in Selected Edible Mushrooms
| Mushroom Species | Common Name | Key Findings | Citations |
| Tricholoma matsutake | Matsutake | First isolation of 1-octen-3-ol; (R)-enantiomer is the major scent component. | scentspiracy.comebi.ac.ukebi.ac.uk |
| Agaricus bisporus | Button Mushroom | Main aromatic compound; synthesized in cap and gills with high optical purity. | ebi.ac.ukresearchgate.netnih.gov |
| Boletus edulis | Penny Bun | Identified as a producer of (R)-oct-1-en-3-ol. | ebi.ac.ukresearchgate.net |
| Pleurotus ostreatus | Oyster Mushroom | Presence of this compound has been documented. | ebi.ac.uk |
| Lentinula edodes | Shiitake Mushroom | Contains (R)-1-octen-3-ol. | ebi.ac.uk |
Beyond edible mushrooms, this compound is also produced by a variety of molds and other fungi. The gray mold fungus, Botrytis cinerea, a significant plant pathogen, is known to produce this compound. uoguelph.canih.gov In several species of Penicillium, including P. chrysogenum, the enantiomers of 1-octen-3-ol have been shown to delay spore germination and sporulation. ebi.ac.uk The (R)-(-)-1-octen-3-ol isomer, in particular, has a significant impact on the colony morphology of both Aspergillus niger and Penicillium chrysogenum. ebi.ac.uk
Species of Aspergillus, Penicillium, and Fusarium are generally recognized as producers of a wide range of volatile organic compounds, with 1-octen-3-ol being a notable metabolite. iarc.frscience.gov In the fungus Pochonia chlamydosporia, the production of oct-1-en-3-ol was observed only in the presence of chitosan. mdpi.com
This compound is a prominent fungal volatile organic compound (VOC) that contributes to the typical moldy odor often associated with damp environments. ebi.ac.uk As a VOC, it plays a role in various biological and ecological interactions. mdpi.com For instance, it can act as a self-inhibitor of spore germination in many fungi, providing a mechanism for regulating population density. ebi.ac.uk The emission of 1-octen-3-ol and other VOCs is a key aspect of fungal communication and their interaction with other organisms in their environment. ebi.ac.ukmdpi.com
Plant Endogenous Production and Associated Species
The presence of this compound is not limited to the fungal kingdom; it is also endogenously produced by a variety of plant species.
This compound has been identified in the essential oils of various plants. For example, it is a component of the essential oil of Thymus camphoratus. nih.gov The tea plant, Camellia sinensis, is another species where 1-octen-3-ol has been reported. nih.govscience.gov It is also found in lemon balm (Melissa officinalis). science.gov
In soybeans (Glycine max), 1-octen-3-ol is formed from its glycoside precursor during processing. researchgate.net This suggests that the compound is stored in a non-volatile form within the plant tissue. researchgate.net Similarly, the presence of glycosidically bound forms of C8 compounds, including the precursor to 1-octen-3-ol, has been implied in grape musts, suggesting it is part of the plant's metabolism. researchgate.net
The processing of plant materials can significantly influence the release and formation of this compound. In soybeans, the soaking and maceration of dry seeds induce the formation of this volatile compound. researchgate.net This process involves the enzymatic hydrolysis of a glycoside precursor, specifically 1-octen-3-yl β-primeveroside. researchgate.net This is a different pathway from the de novo synthesis from polyunsaturated fatty acids that is common in fungi. researchgate.net The formation of 1-octen-3-ol during processing can impact the flavor properties of food products derived from these plants. researchgate.net
Compound Names
Animal Biological Secretions and Emanations
The volatile organic compound this compound, along with its enantiomer, is a notable component of various animal secretions and emanations. Its presence is significant in understanding chemical communication and interactions between species.
This compound has been identified as a key volatile substance in mammals. Research has established that 1-octen-3-ol is a typical component found in the breath of cattle (Bos taurus) and is also present in the odorous body emanations of other animals, including humans. ebi.ac.ukpdbj.orgnih.gov This compound is a natural ligand for bovine odorant-binding protein (bOBP), a protein found in significant quantities in the nasal mucosa of cattle. ebi.ac.ukpdbj.orgnih.gov
Through detailed analysis using mass spectrometry and X-ray crystallography, it was determined that the bovine odorant-binding protein naturally binds the racemic form of 1-octen-3-ol, which includes both the (R)- and (S)-enantiomers. ebi.ac.ukpdbj.orgnih.gov This indicates that both forms are present in bovine emanations. The presence of 1-octen-3-ol in breath and sweat is not limited to cattle; it is also a known component of human sweat and breath. wikipedia.orgebi.ac.ukguidechem.com This widespread occurrence among mammals highlights its role in animal physiology and as a chemical signal in the environment. bris.ac.ukpublications.gc.ca
Table 1: Detection of 1-Octen-3-ol in Animal Volatiles
| Animal | Emitting Source | Compound Form | Associated Protein |
| Cattle (Bos taurus) | Breath, Nasal Mucosa | Racemic (contains this compound) | Bovine Odorant-Binding Protein (bOBP) |
| Humans (Homo sapiens) | Breath, Sweat | 1-Octen-3-ol | Not specified |
| Mammals (General) | Breath, Sweat | 1-Octen-3-ol | Not specified |
Environmental Detection and Biological Contexts of Occurrence
Beyond its direct production by plants and animals, this compound is frequently detected in various environments, often as a byproduct of microbial activity. Its presence can serve as an indicator of specific biological processes.
The compound 1-octen-3-ol, often referred to as "mushroom alcohol," is a primary volatile organic compound (VOC) responsible for the characteristic moldy and musty odor in damp, water-damaged indoor environments. wikipedia.orgebi.ac.uknih.govcymitquimica.com Its detection in indoor air is strongly correlated with fungal contamination and poor air quality. ebi.ac.uknih.govrutgers.edu
Several common indoor fungi are known to produce 1-octen-3-ol as a metabolic byproduct of the oxidative breakdown of linoleic acid. wikipedia.orgscentspiracy.com It is considered one of the most prominent and abundant volatile compounds emitted by various fungal species, including those frequently found in buildings. ebi.ac.ukchemicalbook.com The presence of this alcohol is a key indicator used in air quality testing to identify potential fungal colonization. scentspiracy.com
Table 2: Fungi Associated with 1-Octen-3-ol Production in Indoor Environments
| Fungal Genus | Common Context | Role of 1-Octen-3-ol |
| Aspergillus | Indoor mold | Prominent odor volatile |
| Penicillium | Indoor mold, food spoilage | Prominent odor volatile |
| Fusarium | Indoor mold | Prominent odor volatile |
Biosynthetic Pathways and Enzymatic Mechanisms
Linoleic Acid Oxidative Cleavage Pathway
The biosynthesis of (3R)-oct-1-en-3-ol is initiated from linoleic acid, a common polyunsaturated fatty acid. wikipedia.org The pathway proceeds through an initial oxygenation step to form a hydroperoxide intermediate, which is then cleaved to yield the final products. nih.govjmb.or.kr This process is well-documented in mushrooms such as Agaricus bisporus (button mushroom) and Tricholoma matsutake. jmb.or.krnih.gov
The first critical step in the pathway is the introduction of molecular oxygen into the linoleic acid backbone, a reaction catalyzed by dioxygenase enzymes. nih.gov In many fungi, this function is carried out by enzymes classified as lipoxygenases (LOXs) or similar fatty acid dioxygenases. researchgate.netnih.gov These non-heme iron-containing enzymes catalyze the formation of fatty acid hydroperoxides. nih.gov Specifically for the formation of C8 compounds, the oxygenation occurs at the C-10 position of linoleic acid. bris.ac.uk In Agaricus bisporus, an enzyme designated AbLOX, which is a multifunctional fatty acid dioxygenase, catalyzes the conversion of linoleic acid into its hydroperoxide intermediate. nih.govnih.gov Similarly, studies on Tricholoma matsutake have identified a lipoxygenase that oxidizes linoleic acid to (S)-10-hydroperoxy-(8E,12Z)-8,12,octadecadienoic acid (10-HPODE). jmb.or.krjmb.or.kr In other fungi, such as Aspergillus nidulans, this role is performed by a heme-containing dioxygenase known as PpoC, which also produces the 10-hydroperoxide of linoleic acid. nih.govportlandpress.com
Following the formation of the hydroperoxide, a hydroperoxide lyase (HPL) catalyzes the cleavage of the C-C bond. wikipedia.orgbris.ac.uk This enzymatic step is responsible for breaking the C18 hydroperoxide into two smaller molecules: the C8 volatile this compound and a C10 co-product, 10-oxodecanoic acid. nih.govnih.gov In Agaricus bisporus, an HPL enzyme (AbHPL) has been identified that, in conjunction with AbLOX, completes the synthesis of 1-octen-3-ol (B46169). nih.govnih.gov The combination of AbLOX and AbHPL has been shown to catalyze the conversion of linoleic acid to 1-octen-3-ol with an optimal pH of 7.2. mdpi.com Likewise, a hydroperoxide lyase from Tricholoma matsutake is responsible for cleaving 10-HPODE to produce (R)-(-)-1-octen-3-ol. jmb.or.krjmb.or.kr These fungal HPLs show specificity for the 10-hydroperoxide intermediate, which distinguishes them from many plant HPLs that typically cleave 9- or 13-hydroperoxides. researchgate.net
The central intermediate in this biosynthetic pathway is 10-hydroperoxyoctadecadienoic acid (10-HPOD), also referred to as 10-HPODE. nih.govjmb.or.kr The biosynthetic pathway from linoleic acid to 1-octen-3-ol in Agaricus bisporus has been established to proceed through the conversion of linoleic acid to 10-HPOD, which is subsequently cleaved. nih.govnih.gov This intermediate is formed by the action of a dioxygenase (like AbLOX or PpoC) on linoleic acid. nih.govnih.gov The protein extract of button mushrooms specifically cleaves 10-HPOD to generate 1-octen-3-ol and 10-ODA, and not other hydroperoxide isomers like 13-HPOD. mdpi.com The stereochemistry of this intermediate is crucial, with studies on T. matsutake and A. nidulans indicating that the (10R)-hydroperoxide is the precursor to (R)-(-)-1-octen-3-ol. jmb.or.krnih.gov
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Function | Substrate | Product(s) | Fungal Source Example |
|---|---|---|---|---|
| Fatty Acid Dioxygenase (e.g., AbLOX, PpoC) | Catalyzes the insertion of molecular oxygen into linoleic acid to form a hydroperoxide. nih.govnih.gov | Linoleic Acid | 10-Hydroperoxyoctadecadienoic Acid (10-HPOD) nih.gov | Agaricus bisporus, Aspergillus nidulans nih.govnih.gov |
| Hydroperoxide Lyase (HPL) | Catalyzes the cleavage of the hydroperoxide intermediate. jmb.or.krnih.gov | 10-Hydroperoxyoctadecadienoic Acid (10-HPOD) | This compound and 10-Oxodecanoic Acid nih.govnih.gov | Agaricus bisporus, Tricholoma matsutake jmb.or.krnih.gov |
| Oxidoreductase | In an alternative pathway, reduces 1-octen-3-one (B146737) to 1-octen-3-ol. mdpi.com | 1-Octen-3-one | 1-Octen-3-ol mdpi.com | Agaricus campestris mdpi.com |
Genetic Basis of Biosynthesis
The identification and characterization of the genes encoding the biosynthetic enzymes have provided a deeper understanding of how this compound production is regulated at a molecular level.
Gene Cloning and Expression Studies in Fungi (e.g., Agaricus bisporus AbLOX, AbHPL; Aspergillus nidulans ppoC)
Significant progress has been made in identifying the genetic basis of this pathway through gene cloning and expression studies.
Agaricus bisporus : Researchers have retrieved, cloned, and expressed the genes responsible for 1-octen-3-ol synthesis. nih.govnih.gov A fatty acid dioxygenase gene, AbLOX, and a hydroperoxide lyase gene, AbHPL, were identified from the A. bisporus genome. nih.govnih.gov When these genes were expressed prokaryotically, the resulting enzymes (AbLOX and AbHPL) were shown to collectively catalyze the conversion of linoleic acid into 1-octen-3-ol. nih.govnih.gov This confirmed their direct role in the biosynthetic pathway.
Aspergillus nidulans : In this fungus, the biosynthesis is linked to a family of enzymes known as psi-producing oxygenases (Ppo). nih.govportlandpress.com The ppoC gene from A. nidulans encodes a dioxygenase that converts linoleic acid into (R)-10-HPOD, which can then be fragmented into C8 volatiles, including 1-octen-3-ol. nih.gov Studies in the related fungus Aspergillus luchuensis further confirmed this, as disruption of its ppoC homolog resulted in the complete loss of 1-octen-3-ol production. researchgate.net
Tricholoma matsutake : Lipoxygenase and hydroperoxide lyase genes from this mushroom have been cloned and co-expressed in recombinant Saccharomyces cerevisiae. jmb.or.krgoogle.com This work successfully demonstrated the biosynthesis of (R)-(-)-1-octen-3-ol in a heterologous host, confirming the function of the selected genes. jmb.or.krnih.gov
Transcriptomic Analysis of Biosynthetic Regulation
Transcriptomic analyses have offered insights into how the expression of these biosynthetic genes is regulated. In A. bisporus, experiments using antisense technology to reduce AbLOX expression showed a direct correlation with a decreased yield of 1-octen-3-ol, confirming that the level of gene transcription impacts the final product amount. nih.govnih.gov In a study on postharvest fruiting bodies of Lentinula edodes (shiitake mushroom), transcriptome analysis identified five LOX-related genes, with the expression level of one gene being positively correlated with the concentration of 1-octen-3-ol. mdpi.com Furthermore, transcriptomic sequencing of Penicillium expansum has been used to investigate the effect of 1-octen-3-ol on gene expression, indicating complex regulatory networks. ebi.ac.uk These studies highlight that the regulation of dioxygenase gene expression is a key control point in the biosynthesis of this compound.
Table 2: Genes Involved in this compound Biosynthesis
| Gene | Encoded Enzyme/Function | Fungal Species | Key Finding |
|---|---|---|---|
AbLOX |
Multifunctional Fatty Acid Dioxygenase | Agaricus bisporus | Essential for the first step of converting linoleic acid to 10-HPOD; reduced expression lowers 1-octen-3-ol yield. nih.gov |
AbHPL |
Hydroperoxide Lyase | Agaricus bisporus | Catalyzes the cleavage of 10-HPOD to form 1-octen-3-ol. nih.gov |
ppoC |
Psi-producing Oxygenase (Dioxygenase) | Aspergillus nidulans, Aspergillus luchuensis | Required for the formation of 10-HPOD from linoleic acid; its disruption abolishes 1-octen-3-ol production. nih.govresearchgate.net |
| Lipoxygenase-1 | Lipoxygenase | Tricholoma matsutake | Cloned and expressed in yeast to produce (R)-(-)-1-octen-3-ol. jmb.or.krnih.gov |
| Hydroperoxide Lyase | Hydroperoxide Lyase | Tricholoma matsutake | Cloned and expressed in yeast; works with lipoxygenase to produce (R)-(-)-1-octen-3-ol. jmb.or.krnih.gov |
Alternative Biosynthetic Routes and Precursors
While the canonical pathway for 1-octen-3-ol synthesis in many fungi involves the direct enzymatic oxidation of linoleic acid, alternative routes exist in other organisms, notably in plant systems through the breakdown of glycosidic precursors.
Glycoside Degradation in Plant Systems (e.g., Soybeans)
In soybeans (Glycine max), the formation of this compound follows a distinct pathway that does not rely on the de novo synthesis from unsaturated fatty acids. researchgate.netnih.gov Research shows that the release of this volatile compound during the soaking and maceration of dry soybean seeds is independent of oxygen. nih.govebi.ac.uk This observation led to the discovery that 1-octen-3-ol exists in a stored, non-volatile form. nih.gov
The specific precursor in soybeans has been identified as (R)-1-octen-3-yl β-primeveroside, a glycoside where the this compound molecule is attached to a sugar moiety. nih.govebi.ac.uk This glycoside is found in high concentrations in green, immature soybean fruits. nih.gov Upon tissue damage or hydration, endogenous β-glycosidase enzymes cleave the glycosidic bond, liberating the free this compound. researchgate.netnih.gov This hydrolytic release represents a significant alternative biosynthetic route, differing fundamentally from the lipoxygenase-dependent pathways found in fungi. nih.gov
Diversity of Enzymatic Pathways Across Organisms
The enzymatic pathways for the biosynthesis of 1-octen-3-ol are notably diverse across various organisms. mdpi.comresearchgate.net The most extensively studied route, particularly in mushrooms, begins with the precursor linoleic acid. wikipedia.org
In many fungi, such as the matsutake mushroom (Tricholoma matsutake), this involves a two-step enzymatic process:
Lipoxygenase (LOX) : This enzyme introduces molecular oxygen into linoleic acid to create a hydroperoxide intermediate, specifically (S)-10-hydroperoxy-(8E,12Z)-8,12, octadecadienoic acid (10-HPODE). nih.gov
Hydroperoxide Lyase (HPL) : This enzyme then cleaves the 10-HPODE intermediate to produce (R)-(-)-1-octen-3-ol and 10-oxodecanoic acid. wikipedia.orgnih.govnih.gov
However, variations on this pathway exist. In some fungal species like Aspergillus nidulans, a fatty acid dioxygenase (DOX), which is a type of fusion enzyme, is responsible for catalyzing the initial oxidation of linoleic acid. mdpi.com Further diversity is seen in other mushrooms. While extracts from the button mushroom (Agaricus bisporus) predominantly cleave the 10-HPOD intermediate to generate 1-octen-3-ol, pathways in Agaricus campestris have been suggested to proceed via a different intermediate, 13-hydroperoxide (13-HPOD), which is then cleaved and reduced. mdpi.com This variety underscores the evolutionary adaptability of metabolic pathways for producing this significant volatile compound.
Biotechnological and Bioreactor-based Production
The unique properties of this compound have driven research into its sustainable production using biotechnological methods, moving beyond extraction from natural sources or chemical synthesis.
Microbial Host Systems for Recombinant Biosynthesis (e.g., Saccharomyces cerevisiae)
Microbial fermentation using genetically engineered host systems is a promising strategy for producing this compound. The common baker's yeast, Saccharomyces cerevisiae, has been successfully developed as a recombinant host for this purpose. nih.govebi.ac.ukx-mol.net
In pioneering studies, researchers cloned the genes encoding lipoxygenase-1 and hydroperoxide lyase from the mushroom Tricholoma matsutake and expressed them in S. cerevisiae. nih.govx-mol.netgoogle.com The engineered yeast, when cultured and supplied with the substrate linoleic acid, effectively functions as a whole-cell biocatalyst. ebi.ac.ukx-mol.net It performs the sequential enzymatic reactions internally to convert the fatty acid into the desired (R)-(-)-1-octen-3-ol. nih.govnih.gov The successful biosynthesis in a recombinant yeast system represents a significant advancement toward scalable and controlled production of this compound. nih.govebi.ac.uk
Optimization of Enzymatic Reaction Conditions for Production
To maximize the efficiency of both in vitro enzymatic reactions and whole-cell bioreactor systems, the optimization of reaction conditions is critical.
For enzymatic production using isolated enzymes, studies on the lipoxygenase (AbLOX) and hydroperoxide lyase (AbHPL) from Agaricus bisporus determined that the optimal conditions for converting linoleic acid into 1-octen-3-ol were a pH of 7.2 and a temperature of 35°C . mdpi.comresearchgate.net
In the case of recombinant whole-cell production using Saccharomyces cerevisiae expressing genes from T. matsutake, key parameters were optimized to maximize the yield of (R)-(-)-1-octen-3-ol. nih.gov The findings from this research are summarized in the table below.
| Parameter | Optimal Value | Source |
| Substrate Concentration | 3 mM Linoleic Acid | nih.gov |
| Incubation Temperature | 30°C | nih.gov |
| Incubation Time | 24 hours | nih.gov |
These optimized conditions ensure the efficient conversion of the precursor, highlighting the precise control required for successful biotechnological production.
Chemical Synthesis Methodologies
Racemic Synthesis Strategies
Racemic synthesis routes produce a mixture containing equal amounts of the (R)- and (S)-enantiomers of oct-1-en-3-ol. These methods are often straightforward and have been historically significant in the production of this compound.
Grignard Reaction-based Routes
A primary and well-established method for synthesizing racemic 1-octen-3-ol (B46169) is through the Grignard reaction. wikipedia.orgnih.gov This organometallic reaction typically involves the reaction of a Grignard reagent with a suitable carbonyl compound. vaia.com
One common pathway utilizes the reaction of pentylmagnesium bromide with acrolein. fiu.edu The nucleophilic pentyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of acrolein, and subsequent workup yields 1-octen-3-ol. askfilo.com Another variation involves the reaction of vinylmagnesium bromide with hexanal. scentspiracy.comoup.com The yields for these Grignard-based syntheses are reported to be in the range of 65-85%. fiu.edu A significant drawback of this method, particularly for large-scale production, is the requirement for large quantities of anhydrous ethyl ether as a solvent. fiu.edu
Table 1: Grignard Reaction-based Synthesis of 1-Octen-3-ol
| Grignard Reagent | Carbonyl Compound | Product | Reported Yield |
| Pentylmagnesium bromide | Acrolein | 1-Octen-3-ol | 65-85% fiu.edu |
| Vinylmagnesium bromide | Hexanal | 1-Octen-3-ol | Commercially viable scentspiracy.com |
| Amyl iodide (forms amylmagnesium iodide) | Acrolein | 1-Octen-3-ol | 65% nih.gov |
Selective Reduction of Ketone Precursors (e.g., 1-Octen-3-one)
Another widely used strategy for the racemic synthesis of 1-octen-3-ol involves the selective reduction of its corresponding ketone precursor, 1-octen-3-one (B146737). wikipedia.orgnih.gov This method is noted for its high efficiency, with reported yields exceeding 90%. fiu.eduresearchgate.net
Industrial Scale Synthetic Processes (e.g., Hydroformylation, Selective Oxidation)
For large-scale industrial production, more scalable techniques such as hydroformylation and selective oxidation of octenes have been adopted. scentspiracy.com Selective oxidation processes, in particular, have been investigated for their efficiency. For instance, gold nanoparticles supported on nanocrystalline ceria have been shown to be highly active and selective catalysts for the oxidation of various alcohols, including the reverse reaction of oxidizing 1-octen-3-ol to 1-octen-3-one with high selectivity. researchgate.net While direct hydroformylation or selective oxidation routes to 1-octen-3-ol on an industrial scale are mentioned as viable, specific process details and yields in the public domain are often limited. scentspiracy.com Industrial processes for similar compounds, like the production of KA oil (a mixture of cyclohexanol (B46403) and cyclohexanone), often involve homogeneous catalysts and high temperatures, but there is a continuous search for more effective systems that operate under milder conditions. frontiersin.org
Enantioselective Synthesis and Chiral Resolution Techniques
The distinct sensory properties of the (R)- and (S)-enantiomers of 1-octen-3-ol have driven the development of methods to selectively synthesize or isolate the desired (3R)-isomer, which possesses the characteristic mushroom aroma. bris.ac.uk
Chemoenzymatic Approaches for Stereocontrol
Chemoenzymatic strategies combine chemical synthesis with enzymatic reactions to achieve high levels of stereocontrol. These methods often involve the use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the other.
A notable example is the use of lipases for the enantioselective acylation or hydrolysis of 1-octen-3-ol and its derivatives. researchgate.net For instance, the lipase (B570770) from Candida antarctica (Novozym 435) has been effectively used to resolve racemic 1-octen-3-ol. researchgate.net This enzyme can selectively acylate one enantiomer, allowing the unreacted enantiomer to be isolated with high enantiomeric purity. vulcanchem.com
Biocatalytic Kinetic Resolution and Asymmetric Transformations
Biocatalytic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This process relies on the stereoselectivity of enzymes, most commonly lipases, to catalyze the transformation of one enantiomer at a much faster rate than the other.
Lipase-mediated kinetic resolution of racemic 1-octen-3-ol has been extensively studied. For example, immobilized lipase B from Candida antarctica (Novozym 435) is used in the enantioselective acetylation of racemic 1-octen-3-ol. vulcanchem.comfrontiersin.org This process can yield both the unreacted (R)-1-octen-3-ol and the acetylated (S)-enantiomer with high enantiomeric excess. frontiersin.org Similarly, lipases from Burkholderia cepacia have been used for the stereoselective acylation of racemic 1-octen-3-ol. nih.gov Liver acetone (B3395972) powders, which are crude enzyme preparations, have also been successfully used for the enantioselective hydrolysis of racemic 3-acetoxyoct-1-ene to produce (S)-oct-1-en-3-ol. core.ac.ukresearchgate.net
Asymmetric transformations, where a prochiral substrate is converted directly into a chiral product, are also employed. The biosynthesis of (R)-(-)-1-octen-3-ol in mushrooms occurs through the enzymatic oxidation of linoleic acid by lipoxygenase and subsequent cleavage by a hydroperoxide lyase. nih.gov This natural pathway has inspired biotechnological approaches to produce the (R)-isomer. wikipedia.org
Table 2: Examples of Biocatalytic Kinetic Resolution of 1-Octen-3-ol
| Biocatalyst | Reaction Type | Substrate | Product(s) | Enantiomeric Excess (ee) | Reference |
| Immobilized Candida antarctica lipase B (Novozym 435) | Acetylation | Racemic 1-octen-3-ol | (R)-1-octen-3-ol and (S)-1-octen-3-yl acetate (B1210297) | >99% for (R)-alcohol | frontiersin.orgresearchgate.net |
| Burkholderia cepacia lipase | Acylation | Racemic 1-octen-3-ol | (R)-1-octen-3-ol | E-value = 10 | nih.gov |
| Bovine Liver Acetone Powder (BLAP) | Hydrolysis | Racemic 3-acetoxyoct-1-ene | (S)-oct-1-en-3-ol | 92% | core.ac.ukresearchgate.net |
| Porcine Pancreatic Lipase (PPL) | Hydrolysis | 3-Propionyloxy-1-trimethylsilyl-1-octyne | (S)-1-trimethylsilyl-1-octyn-3-ol | >95% | oup.com |
Asymmetric Catalysis in Stereoselective Synthesis
Asymmetric catalysis is a powerful tool for creating chiral molecules with a high degree of enantiomeric purity, and it is a key strategy for producing (3R)-oct-1-en-3-ol. mdpi.comdntb.gov.ua This approach avoids the need to separate a racemic mixture, making it an efficient process. Methods in this category include the use of chiral catalysts, which can be transition-metal complexes, organic molecules (organocatalysis), or enzymes (biocatalysis). mdpi.comacs.org
In the context of this compound, biocatalysis has been shown to be a particularly effective method. The biosynthesis of (R)-1-octen-3-ol in nature provides a direct route. wikipedia.org Research has demonstrated that incubating linoleic acid with homogenates of certain mushrooms, such as Lentinula edodes or Tricholoma matsutake, results in a significant production of (R)-1-octen-3-ol. This transformation is accomplished through a two-step enzymatic process: first, a lipoxygenase enzyme catalyzes the peroxidation of linoleic acid to form (10S)-hydroperoxy-(8E,12Z)-octadecadienoic acid. wikipedia.org Subsequently, a hydroperoxide lyase cleaves this intermediate to yield (R)-1-octen-3-ol. wikipedia.org
Another prominent biocatalytic method is the enzymatic kinetic resolution of racemic 1-octen-3-ol. This technique uses an enzyme that selectively reacts with one enantiomer over the other. For instance, immobilized Candida antarctica lipase B (Cal-B) can be used to selectively acylate the (R)-enantiomer in a racemic mixture, leaving the (S)-enantiomer largely unreacted. nih.gov By using vinyl propionate (B1217596) as an acyl donor, this process yields (R)-oct-1-en-3-yl propionate and unreacted (S)-oct-1-en-3-ol, which can then be separated. nih.gov
| Method | Catalyst/Enzyme | Substrate | Key Outcome | Reference |
| Biosynthesis | Lipoxygenase & Hydroperoxide Lyase | Linoleic Acid | Direct formation of (R)-1-octen-3-ol | wikipedia.org, |
| Kinetic Resolution | Candida antarctica lipase B (Cal-B) | Racemic 1-octen-3-ol | Selective acylation of the (R)-enantiomer | nih.gov |
Chiral Pool Synthesis Strategies
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials for the synthesis of complex chiral target molecules. mdpi.comresearchgate.net This approach incorporates a pre-existing stereocenter into the new molecule, bypassing the need for an asymmetric induction step.
In the synthesis of this compound, a direct application of this strategy involves the biotransformation of natural precursors. The enzymatic conversion of linoleic acid to (R)-1-octen-3-ol by mushroom homogenates is a prime example of a biologically-mediated chiral pool approach. Here, the prochiral fatty acid serves as the starting material from the "pool" of natural lipids, and the organism's enzymatic machinery directly converts it into the desired enantiomerically enriched alcohol. wikipedia.org This process leverages the high stereospecificity of enzymes like lipoxygenase and hydroperoxide lyase to establish the (R)-configuration at the C3 position. wikipedia.org
Derivatization and Analog Synthesis
Esterification and Other Functional Group Modifications
The functional groups of this compound, namely the hydroxyl group and the vinyl group, are amenable to a variety of chemical modifications to produce derivatives and analogs. Esterification of the secondary alcohol is a common derivatization. This can be achieved through standard chemical methods or, more selectively, through enzymatic processes.
As mentioned in the context of kinetic resolution, enzymes like Candida antarctica lipase B (Cal-B) can catalyze the esterification of the alcohol. nih.gov For example, the reaction of racemic 1-octen-3-ol with vinyl propionate in the presence of Cal-B leads to the formation of the corresponding propionate ester. nih.gov The reverse reaction, saponification or hydrolysis of an ester to yield the parent alcohol, is also a fundamental transformation. google.com For instance, (S)-oct-1-en-3-yl propionate can be hydrolyzed using potassium carbonate in a methanol/water mixture to yield (S)-oct-1-en-3-ol with high purity. nih.gov The acetate ester, 1-octen-3-yl acetate, is a known derivative used as a flavoring and fragrance agent. nih.gov
Beyond modification of the hydroxyl group, the carbon-carbon double bond can also be altered. Olefin metathesis provides a powerful method for forming new carbon-carbon bonds. A study demonstrated that oct-1-en-3-ol can serve as a substrate in a cross-metathesis reaction with 3,3-diethoxyprop-1-ene, catalyzed by a Grubbs catalyst, to synthesize (E)-1,1-diethoxynon-2-en-4-ol. nih.gov This reaction effectively extends the carbon chain and modifies the functionality of the original molecule.
| Reaction Type | Reagents | Substrate | Product | Reference |
| Enzymatic Esterification | Vinyl propionate, Cal-B | 1-octen-3-ol | 1-octen-3-yl propionate | nih.gov |
| Ester Hydrolysis | K₂CO₃, MeOH/H₂O | (S)-oct-1-en-3-yl propionate | (S)-oct-1-en-3-ol | nih.gov |
| Olefin Metathesis | 3,3-diethoxyprop-1-ene, Grubbs catalyst | oct-1-en-3-ol | (E)-1,1-diethoxynon-2-en-4-ol | nih.gov |
Synthesis of Deuterated Analogs for Mechanistic Studies
The synthesis of isotopically labeled analogs, particularly those containing deuterium (B1214612) (²H), is a critical tool for investigating reaction mechanisms, metabolic pathways, and enzyme stereoselectivity. mdpi.comresearchgate.net The increased mass of deuterium allows for its detection in mass spectrometry and can alter vibrational frequencies in IR spectroscopy, providing a handle to track the fate of specific atoms through a reaction. mdpi.com
Stereoselective methods have been developed to synthesize deuterated versions of octenol. For example, the synthesis of (S,Z)-1-deutero-1-octen-3-ol has been reported. researchgate.net This synthesis was achieved via a highly stereoselective chelate-enolate Claisen rearrangement, demonstrating that deuterium can be incorporated with precise control over both its position and the stereochemistry of the resulting molecule. researchgate.net Such deuterated chiral alcohols are invaluable as probes. For instance, they can be used in enzymatic assays to determine the stereochemical outcome of a hydroxylation reaction by analyzing the mass differences between the deuterated substrate and the resulting product. researchgate.net These synthetic strategies can be adapted to produce (3R)-1-deutero-oct-1-en-3-ol or other deuterated analogs to explore the mechanistic details of its formation and reactions.
Biological and Ecological Roles Excluding Human Clinical Data and Safety Profiles
Semiochemical Functions and Inter-organismal Interactions
(3R)-oct-1-en-3-ol, the (R)-enantiomer of 1-octen-3-ol (B46169), is a potent semiochemical that governs behavioral and physiological responses in numerous species. As a volatile compound produced by plants, fungi, and animals, it serves as a crucial airborne signal in diverse ecological contexts. wikipedia.orgresearchgate.netnih.gov
The compound is widely recognized for its ability to attract various hematophagous (blood-feeding) insects, playing a key role in helping them locate their hosts. wikipedia.orgnih.gov
This compound is a well-documented attractant for several genera of mosquitoes and other biting flies. nih.gov It was first identified as a key attractant for tsetse flies (Glossina) after being isolated from cattle breath. nih.govnih.govf1000research.com Field studies have consistently shown that traps baited with 1-octen-3-ol, particularly in combination with carbon dioxide, capture significantly more females of the malaria mosquito, Anopheles gambiae, and the yellow fever mosquito, Aedes aegypti. nih.govf1000research.comnih.gov
However, the response to this compound is highly species-specific. While attractive to Anopheles and Aedes, 1-octen-3-ol has little to no attractant effect on the southern house mosquito, Culex quinquefasciatus, and can even act as a repellent at higher concentrations. nih.govf1000research.comresearchgate.net The (R)-enantiomer is the predominant form found in cattle breath and is the more attractive form for many mosquito species. nih.gov
| Insect Species | Common Name | Response to this compound | Synergism with CO2 | Citations |
|---|---|---|---|---|
| Anopheles gambiae | Malaria Mosquito | Attractant | Yes | nih.govf1000research.com |
| Aedes aegypti | Yellow Fever Mosquito | Attractant | Yes | nih.govf1000research.com |
| Glossina morsitans | Tsetse Fly | Attractant | Yes | nih.gov |
| Culex quinquefasciatus | Southern House Mosquito | Repellent at high concentrations | No | nih.govf1000research.comresearchgate.net |
The detection of this compound is a critical component of host-seeking behavior, mediated by specific olfactory receptors (ORs) in insect antennae and maxillary palps. f1000research.com The enantiomeric specificity of these receptors often determines the behavioral outcome. In the yellow fever mosquito, Aedes aegypti, the odorant receptor AaOR8 is highly selective for the (R)-enantiomer, driving the insect's attraction. nih.gov
Conversely, the dual response of Culex quinquefasciatus is explained by a more complex receptor system. This species possesses at least two relevant receptors: CquiOR118b, located in the maxillary palps, shows high selectivity for (R)-1-octen-3-ol, while another receptor in the antennae, CquiOR114b, responds more strongly to the (S)-enantiomer. nih.govf1000research.comresearchgate.net This differential detection across olfactory organs may explain why the compound is repellent at high concentrations to this particular species, as the antennal receptors become more activated. nih.govf1000research.com The presence of this compound in host emanations like breath and sweat serves as a powerful cue that guides blood-feeding insects toward a potential meal. wikipedia.orgnih.govnih.gov
This compound is also a key player in the chemical ecology of plant-herbivore interactions. Many plants produce and release this volatile compound, often in response to mechanical damage caused by herbivores. researchgate.net For example, in soybean plants, a non-volatile glycoside of 1-octen-3-ol is rapidly hydrolyzed upon tissue damage, releasing the volatile alcohol into the air. researchgate.net
This release functions as a defense signal. Research on Arabidopsis thaliana has shown that exposure to 1-octen-3-ol induces the expression of defense-related genes that are typically activated by wounding or via the ethylene (B1197577) and jasmonic acid signaling pathways. researchgate.net This response can enhance the plant's resistance to certain pathogens, such as the fungus Botrytis cinerea. researchgate.net By releasing this signal upon attack, the plant can prime its own defenses and potentially deter further herbivory.
The role of this compound extends to communication between neighboring plants. researchgate.net As a volatile organic compound (VOC) released from a wounded plant, it can travel through the air and be perceived by nearby, undamaged plants.
This compound is a characteristic and major volatile metabolite produced by a wide variety of fungi, earning it the common name "mushroom alcohol". wikipedia.orgnih.gov It is a principal component of the aroma of many mushrooms and is also responsible for the moldy odor associated with damp environments where fungi like Penicillium proliferate. wikipedia.orgbiodiversitylibrary.org
As a potent and recognizable fungal volatile, 1-octen-3-ol signals the presence of fungi within an ecosystem. This chemical cue can influence the behavior of other organisms; for instance, its role as an insect attractant is linked to insects using fungi as a food source or oviposition site. Furthermore, the compound exhibits antimicrobial properties, suggesting it may play a role in mediating competitive interactions between different microbial colonies by inhibiting the growth of nearby bacteria and other fungi. nih.gov
Antifeedant and Repellent Properties in Pest Management (e.g., Tribolium castaneum)
This compound, a component of various essential oils, has demonstrated notable antifeedant and repellent properties against stored product pests such as the red flour beetle, Tribolium castaneum. Studies on essential oils containing this compound have shown significant efficacy in deterring these insects. ekb.eg The compound is also found in many mushrooms, where it is thought to function as a natural antifeedant, protecting the fungus from being consumed. wikipedia.org This repellent action is a critical aspect of its ecological function, contributing to the defense mechanisms of the organisms that produce it.
The following table summarizes the observed effects of essential oils containing 1-octen-3-ol on Tribolium castaneum.
| Activity Type | Target Organism | Observed Effect |
| Insecticidal | Tribolium castaneum | Mortality induced in adult beetles. |
| Antifeedant | Tribolium castaneum | Reduction in feeding activity. |
| Repellent | Tribolium castaneum | Adults are deterred from treated grains. ekb.eg |
Intrinsic Biological Activities in Model Systems
Effects on Fungal Physiology and Development
This compound plays a crucial role as a signaling molecule and self-inhibitor in numerous fungi, profoundly influencing their growth, development, and metabolic processes.
A primary biological effect of this compound is its ability to inhibit fungal spore germination. This compound acts as a volatile self-inhibitor, particularly in dense spore suspensions, preventing premature germination before dispersal. nih.govuu.nl This phenomenon, known as the "crowding effect," has been observed in various fungal species. For instance, in Penicillium paneum, 1-octen-3-ol blocks the germination process at both the swelling and germ tube formation stages. nih.gov Similarly, it is a primary factor suppressing the germination of conidia in Aspergillus nidulans. researchgate.net Research has established completely inhibitory concentrations for spore germination against pathogenic fungi like Fusarium tricinctum and Fusarium oxysporum. researchgate.netnih.gov The compound also effectively inhibits the germination of Lecanicillium fungicola, the causal agent of dry bubble disease in cultivated mushrooms. uu.nl
Beyond inhibiting germination, this compound also modulates the subsequent growth and morphology of fungi. It has been shown to inhibit the mycelial growth of a wide range of fungal species, indicating a broad-spectrum antifungal effect. nih.govuu.nl Studies have determined the concentration required to completely inhibit the growth of fungi such as Fusarium tricinctum and Fusarium oxysporum. researchgate.netnih.gov At a cellular level, exposure to 1-octen-3-ol can lead to severe morphological damage. Scanning electron microscopy has revealed that the compound alters the permeability of the cell membrane, causing an irregularly wrinkled and coarse outer surface on fungal cells, indicating damage to the cell wall and cytoplasmic membrane. researchgate.net
The influence of this compound on the production of mycotoxins is complex. While it is a known growth inhibitor, sub-inhibitory concentrations of volatile 1-octen-3-ol have been found to paradoxically increase the accumulation of the mycotoxin patulin (B190374) in Penicillium expansum. nih.govresearchgate.net This effect was observed when the fungus was grown on a medium that normally suppresses mycotoxin production. nih.govresearchgate.net Transcriptomic analysis revealed that exposure to 1-octen-3-ol significantly affected the expression of a gene encoding glucose oxidase, suggesting a complex regulatory mechanism. nih.govresearchgate.net However, transcription factors previously identified in the regulation of patulin biosynthesis were not significantly affected. nih.gov
The table below details the effects of 1-octen-3-ol on Penicillium expansum and its patulin production.
| Condition | Medium | Effect on Patulin Production | Key Gene Expression Change |
| Sub-inhibitory 1-octen-3-ol | Patulin-Permissive (PDA) | - | 10-fold decrease in gox2 (glucose oxidase) expression. nih.gov |
| Sub-inhibitory 1-octen-3-ol | Patulin-Suppressive (SMA) | Increased accumulation. nih.govresearchgate.net | 85-fold increase in gox2 (glucose oxidase) expression. nih.gov |
In mushroom-forming fungi, this compound acts as a self-inhibitor that regulates development. Specifically, it is proposed to be an inhibitor of primordium formation in the button mushroom, Agaricus bisporus. nih.gov The compound is predominantly produced as the (R)-(-)-enantiomer in these mushrooms. nih.gov This self-inhibitory function is crucial for controlling the onset of fruiting body formation, ensuring that it occurs under optimal conditions. uu.nl
Impact on Plant Growth and Metabolic Processes (e.g., Arabidopsis thaliana)
This compound, often referred to as mushroom alcohol, functions as a signaling molecule in plant responses to biotic stress. researchgate.netmedchemexpress.com In the model plant Arabidopsis thaliana, this volatile organic compound (VOC) has demonstrated a significant capacity to modulate defensive pathways. Research indicates that exposure to 1-octen-3-ol can activate a defensive response in the plant, which helps to inhibit the expansion of necrotic lesions caused by the fungal pathogen Botrytis cinerea. researchgate.net
The mechanism behind this protective effect involves the upregulation of defense-related genes that are typically associated with wounding or ethylene/jasmonic acid signaling pathways. researchgate.net However, the effect of 1-octen-3-ol on Arabidopsis is concentration-dependent. While it can prime defenses, higher concentrations have been shown to have inhibitory effects on early developmental stages. researchgate.net Studies have reported that significant concentrations of 1-octen-3-ol can inhibit both seed germination and subsequent seedling growth. researchgate.net Specific inhibitory effects observed in seedlings include reduced root growth and bleaching of the cotyledons, a process linked to the production of hydrogen peroxide (H₂O₂). researchgate.net
Table 1: Effects of 1-Octen-3-ol on Arabidopsis thaliana
| Biological Process | Observed Effect | Associated Mechanism | Reference(s) |
| Defense Response | Activation of defense against Botrytis cinerea; inhibition of necrotic lesion expansion. | Upregulation of defense genes associated with ethylene/jasmonic acid signaling. | researchgate.net |
| Seed Germination | Inhibition at high concentrations. | Not specified. | researchgate.net |
| Seedling Growth | Inhibition of root growth and cotyledon bleaching at high concentrations. | Associated with the production of hydrogen peroxide (H₂O₂). | researchgate.net |
Neurobiological Research in Invertebrate Models (e.g., Drosophila melanogaster)
The fruit fly, Drosophila melanogaster, has served as a critical in vivo model for elucidating the neurotoxic potential of 1-octen-3-ol. nih.gov Research using this model has revealed that the compound can induce Parkinson's disease-like symptoms, including the selective loss of dopaminergic neurons. nih.govresearchgate.net
A primary mechanism of 1-octen-3-ol's neurotoxicity is its ability to disrupt dopamine (B1211576) homeostasis. nih.gov Studies have shown that this fungal semiochemical reduces dopamine levels and leads to the degeneration of dopamine neurons in Drosophila. nih.gov The compound exerts this effect by inhibiting the proper handling and packaging of dopamine. medchemexpress.comresearchgate.net Specifically, 1-octen-3-ol has been found to inhibit dopamine uptake in cell lines expressing the human plasma membrane dopamine transporter (DAT) and the vesicular monoamine transporter (VMAT). nih.gov The critical role of VMAT in this process was demonstrated in experiments where overexpression of VMAT rescued the dopamine toxicity and neurodegeneration in flies, while mutations that decreased VMAT function exacerbated the toxic effects. nih.gov
The neurodegeneration caused by 1-octen-3-ol involves specific cell signaling pathways. nih.govrutgers.edu The process is mediated by apoptosis, a form of programmed cell death, through pathways dependent on c-Jun N-terminal kinase (JNK) and caspase-3. researchgate.netresearchgate.net Exposure to 1-octen-3-ol leads to a significant increase in the activity of caspase-3, a key executioner enzyme in apoptosis. nih.govrutgers.edu Further investigation into the signaling cascades revealed that while the JNK and caspase-3 pathways are activated, the Akt signaling pathway is inhibited by exposure to the compound. nih.gov Both the JNK and Akt pathways have been identified as having a pro-survival role, protecting dopaminergic neurons against 1-octen-3-ol-induced toxicity. nih.govrutgers.edu
Mitochondria, essential for cellular energy production and survival, are also targets of 1-octen-3-ol toxicity. nih.govnih.govimrpress.com Exposure to this volatile compound has been shown to disrupt both mitochondrial morphology and the bioenergetic rate in Drosophila melanogaster. researchgate.net The integrity of mitochondrial shape, maintained by a dynamic balance of fission and fusion events, is intimately linked to the cell's bioenergetic status. nih.govnih.gov Alterations in this morphology, as induced by 1-octen-3-ol, can have detrimental effects on mitochondrial function, which is a key factor in the health and survival of neurons. researchgate.netresearchgate.net
Table 2: Neurobiological Effects of 1-Octen-3-ol in Drosophila melanogaster
| Area of Impact | Specific Effect | Underlying Mechanism | Reference(s) |
| Dopamine System | Reduction of dopamine levels and degeneration of dopaminergic neurons. | Inhibition of dopamine uptake via VMAT and DAT. | researchgate.netnih.gov |
| Neurodegeneration | Induction of apoptosis in neurons. | Activation of JNK and caspase-3 signaling pathways; inhibition of Akt pathway. | nih.govresearchgate.netrutgers.edu |
| Mitochondria | Disruption of mitochondrial morphology and bioenergetic rate. | Not fully elucidated, but linked to overall cellular toxicity. | researchgate.net |
| Inflammation | Induction of pro-inflammatory markers. | Increased nitric oxide (NO) in hemocytes, leading to elevated peroxynitrite. | researchgate.netresearchgate.net |
Interactions with Odorant Receptors and Binding Proteins (OBPs)
This compound is a potent semiochemical that interacts with the olfactory systems of a wide range of animals. nih.gov Odorant-binding proteins (OBPs) and odorant receptors (ORs) are key molecular players in the detection of such volatile compounds.
In mammals, 1-octen-3-ol has been identified as the natural, co-purified ligand of bovine odorant-binding protein (bOBP), a protein found in high concentrations in the nasal mucosa of cattle. nih.gov This compound is a typical component of bovine breath and other animal emanations. nih.gov
In insects, the interactions are more varied and species-specific. The compound is a well-known attractant for many insect species. nih.govnih.gov Research on the oriental fruit fly, Bactrocera dorsalis, identified two specific odorant receptors, BdorOR7a-6 and BdorOR13a, as being key to the perception of 1-octen-3-ol, which guides the oviposition behavior of females. nih.gov In the mosquito Culex quinquefasciatus, the response is more complex, with different receptors showing enantioselective preferences. The maxillary palp receptor Or118b is particularly sensitive to the (R)-(-) enantiomer, while the antennal receptor Or114b responds more strongly to the (S)-(+) enantiomer. researchgate.net Interestingly, for this mosquito species, 1-octen-3-ol acts as a repellent rather than an attractant. researchgate.net
Ligand Binding Studies (e.g., Bovine Odorant-Binding Protein)
This compound is a component of the racemic mixture of 1-octen-3-ol, which has been identified as a natural, physiologically significant ligand for bovine odorant-binding protein (bOBP). inra.fr Found in high concentrations in the nasal mucosa of cows, bOBP is a small homodimeric protein that functions to transport hydrophobic odorant molecules across the aqueous mucus layer to olfactory receptors. proteopedia.org
Structural studies involving X-ray crystallography have revealed that each subunit of the bOBP dimer contains a hydrophobic binding cavity. inra.fr It was discovered that in its natural state, purified bOBP already contains the racemic form of 1-octen-3-ol bound within these cavities. inra.fr This volatile compound is a known component of bovine breath and other animal emanations. inra.fr The binding of odorants like 1-octen-3-ol is a displacement process, where the naturally co-purified ligand is exchanged for another odorant molecule from the environment. nih.gov
The interaction between 1-octen-3-ol and bOBP is thought to play a role in the ecological relationship between cattle and insects. inra.frproteopedia.org Cows release 1-octen-3-ol, which is a powerful attractant for many insect species, including disease vectors. inra.fr One hypothesis suggests that bOBP may function to sequester some of this emitted 1-octen-3-ol, potentially modulating the chemical signal and reducing the attraction of parasitic insects. proteopedia.org
Table 1: Ligand Binding Details of 1-octen-3-ol with Bovine Odorant-Binding Protein (bOBP)
| Protein | Natural Ligand Identified | Ligand Form | Binding Location | Proposed Biological Role |
| Bovine Odorant-Binding Protein (bOBP) | 1-octen-3-ol | Racemic | Hydrophobic cavity within each protein subunit | Odorant transport across nasal mucosa; Potential modulation of ecological insect attraction |
Receptor Neuron Activation in Insects
This compound, also known as (R)-(−)-1-octen-3-ol, is a highly potent activator of specific olfactory receptor neurons (ORNs) in various insect species, notably in hematophagous arthropods such as the yellow fever mosquito, Aedes aegypti. nih.govnih.gov This compound is a key component of vertebrate breath and skin emanations, acting as a crucial kairomone that helps insects locate their hosts. nih.govf1000research.com
Electrophysiological studies, such as single-cell recordings from sensilla on the maxillary palps of Aedes aegypti, have demonstrated the exquisite and selective sensitivity of a specific ORN to this compound. nih.govnih.gov This "octenol neuron" shows a significantly stronger response to the (R)-enantiomer compared to its counterpart, (S)-(+)-1-octen-3-ol. nih.gov The response to the (S)-enantiomer is substantially weaker, requiring stimulus doses over 100 times higher to elicit a comparable neuronal firing rate. nih.gov The racemic mixture of 1-octen-3-ol produces an intermediate response. nih.gov
The molecular basis for this selective sensitivity is attributed to a specific odorant receptor, AaegOR8, which, when expressed in a heterologous system, shows a distinct preference for this compound. nih.govnih.gov The activation of this receptor neuron is a critical first step in the neural pathway that ultimately leads to host-seeking behaviors in mosquitoes. frontiersin.org The high specificity of this neuron for the (R)-enantiomer highlights the sophisticated chemosensory mechanisms insects employ to interpret chemical cues in their environment.
Table 2: Neuronal Response in Aedes aegypti to Enantiomers of 1-octen-3-ol
| Compound | Relative Neuronal Sensitivity | Stimulus Dose for Comparable Response (Relative to (R)-enantiomer) |
| This compound | Highest | 1x |
| Racemic 1-octen-3-ol | Intermediate | >1x |
| (S)-(+)-1-octen-3-ol | Lowest | >100x |
Analytical and Characterization Methodologies
Chromatographic Separation Techniques
Chromatographic methods are fundamental in separating (3R)-oct-1-en-3-ol from complex mixtures and distinguishing between its stereoisomers.
Gas chromatography is a primary technique for assessing the purity of this compound and quantifying its presence in various samples. The compound's volatility allows for its effective separation on a GC column. The retention time of the compound is a key parameter for its identification, though it can vary depending on the column and analytical conditions. For instance, the Kovats retention index, a standardized measure of retention, has been reported on both non-polar and polar columns, with values such as 962 on a standard non-polar column. nih.govnist.gov This technique is widely used to determine the concentration of 1-octen-3-ol (B46169) in various matrices, including essential oils and products of microbial fermentation. researchgate.netpherobase.com
Due to the chiral nature of this compound, specialized chiral GC columns are necessary to separate it from its enantiomer, (S)-oct-1-en-3-ol. wikipedia.org These columns, often containing derivatized cyclodextrins, create a chiral environment that allows for the differential interaction of the enantiomers, resulting in their separation. gcms.cz This technique is crucial for determining the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. nih.govheraldopenaccess.usresearchgate.net The ability to separate and quantify the individual enantiomers is vital in fields such as flavor and fragrance chemistry, where the different enantiomers can have distinct sensory properties. thegoodscentscompany.com For example, chiral GC-MS analysis has been successfully employed to determine the enantiomeric ratios of related chiral compounds in essential oils, a method directly applicable to this compound. mdpi.com
The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for both the identification and quantification of this compound. researchgate.net After separation by the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its unambiguous identification. nist.govchemicalbook.comrestek.com The mass spectrum of 1-octen-3-ol typically shows characteristic fragment ions that aid in its identification. nih.gov This hyphenated technique is widely used for the analysis of volatile compounds in complex mixtures. researchgate.net
Spectroscopic Characterization Methods
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of 1-octen-3-ol displays characteristic signals for the different types of protons in the molecule. chemicalbook.com Key signals include those for the vinyl protons, the proton on the carbon bearing the hydroxyl group, and the aliphatic protons of the octyl chain.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. nih.gov The chemical shifts of the carbon atoms are indicative of their bonding and electronic environment.
| ¹³C NMR Data for 1-octen-3-ol | |
| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |
| C1 (=CH₂) | 114.38 |
| C2 (-CH=) | 141.54 |
| C3 (-CHOH) | 73.21 |
| C4 (-CH₂) | 37.09 |
| C5 (-CH₂) | 25.11 |
| C6 (-CH₂) | 31.87 |
| C7 (-CH₂) | 22.67 |
| C8 (-CH₃) | 14.05 |
| Data sourced from PubChem CID 18827 nih.gov |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-octen-3-ol shows characteristic absorption bands corresponding to the O-H stretch of the alcohol group, the C-H stretches of the alkyl and vinyl groups, and the C=C stretch of the alkene. chemicalbook.comnist.gov
| Key IR Absorptions for 1-octen-3-ol | |
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (alcohol) | Broad band around 3300-3400 |
| C-H (sp²-hybridized) | ~3080 |
| C-H (sp³-hybridized) | ~2850-2960 |
| C=C (alkene) | ~1645 |
| C-O (alcohol) | ~1000-1200 |
| Typical ranges for the specified functional groups. spectrabase.com |
Advanced Sensing and Detection Platforms
The accurate and sensitive detection of this compound is crucial for various applications, from monitoring fungal growth in agriculture and indoor environments to quality control in the food and beverage industry. This has spurred the development of advanced analytical platforms designed for high selectivity and real-time monitoring capabilities. These platforms often couple sophisticated recognition elements with sensitive transducer technologies to achieve low detection limits and high specificity for this particular volatile organic compound (VOC).
Biosensor Development (e.g., Surface Acoustic Wave Biosensors)
Surface Acoustic Wave (SAW) biosensors represent a promising technology for the rapid and sensitive detection of volatile compounds like this compound. mdpi.commdpi.com These devices operate on the principle of converting an electrical signal into a mechanical acoustic wave that propagates along the surface of a piezoelectric crystal. Any mass changes on the sensor's surface, such as the binding of analyte molecules, alter the velocity and amplitude of this wave, which is then measured as a change in the output electrical signal. mdpi.com The high sensitivity of SAW devices to surface perturbations makes them ideal for detecting trace levels of VOCs.
The development of a SAW biosensor specifically for this compound would involve the functionalization of the sensor surface with a recognition layer that exhibits a high affinity and selectivity for this molecule. While various materials like polymers can be used, a particularly innovative approach involves the use of Odorant-Binding Proteins (OBPs). mdpi.commdpi.com OBPs are small, soluble proteins found in the olfactory systems of animals that are responsible for binding and transporting odorant molecules. mdpi.comnih.gov Research has demonstrated that specific OBPs have a natural and high binding affinity for 1-octen-3-ol. For instance, bovine odorant-binding protein (bOBP) has been identified to naturally contain 1-octen-3-ol as its ligand, indicating a strong and specific interaction. nih.govresearchgate.net
The development process for such a biosensor would typically involve the following steps:
Immobilization of the Recognition Element: The selected OBP, engineered for stability and optimal orientation, would be immobilized onto the surface of the SAW sensor's delay line.
Analyte Binding: When air containing this compound passes over the sensor, the VOC molecules bind to the immobilized OBPs.
Signal Transduction: This binding event increases the mass on the sensor surface, causing a measurable phase shift in the surface acoustic wave.
Data Analysis: The magnitude of the phase shift is proportional to the concentration of this compound in the sample.
The use of OBPs as the biological recognition element could offer superior selectivity compared to non-specific polymer coatings, thus reducing interference from other volatile compounds in a complex sample matrix. researchgate.net This approach leverages the highly evolved specificity of biological olfactory systems to create a powerful analytical tool.
Table 1: Key Parameters in the Development of a Hypothetical OBP-based SAW Biosensor for this compound
| Parameter | Description | Relevance to this compound Detection |
| Piezoelectric Substrate | Material that generates a surface acoustic wave when a voltage is applied (e.g., quartz, lithium tantalate). | The choice of substrate affects the sensor's operating frequency, sensitivity, and stability. |
| Recognition Element | A layer immobilized on the substrate that selectively binds the target analyte. | Bovine Odorant-Binding Protein (bOBP) shows a natural high affinity for 1-octen-3-ol. nih.gov |
| Immobilization Technique | Method used to attach the recognition element to the substrate (e.g., covalent bonding, self-assembled monolayers). | Ensures the stability and proper orientation of the OBP for optimal binding of this compound. |
| Operating Frequency | The frequency of the acoustic wave propagating on the sensor surface. | Higher frequencies generally lead to increased sensitivity, allowing for the detection of lower concentrations. |
| Transducer Principle | Conversion of the mass loading effect from analyte binding into a measurable electrical signal (e.g., frequency shift, phase change). | The change in signal is directly proportional to the amount of this compound bound to the sensor. |
Dynamic Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Profiling
Dynamic Headspace Solid-Phase Microextraction (HS-SPME) is a powerful and widely used sample preparation technique for the analysis of volatile and semi-volatile compounds, including this compound, from various matrices. nih.govnih.govmdpi.com This solvent-free method integrates sampling, extraction, and concentration into a single step, making it highly efficient for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.com
In a typical HS-SPME procedure, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample in a sealed vial. The volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. In the dynamic headspace variant, the headspace is continuously purged with an inert gas, which flows through a sorbent trap, thereby increasing the concentration of less volatile compounds. The trapped analytes are then thermally desorbed into the GC-MS for separation and identification.
The efficiency of the extraction is highly dependent on the choice of the SPME fiber coating, as different materials have varying affinities for different types of analytes based on polarity and molecular weight. sigmaaldrich.comnih.gov For a moderately polar compound like this compound, a fiber with a mixed-phase coating is often optimal.
Several studies have successfully employed HS-SPME for the profiling of fungal volatile metabolites, where this compound is a key biomarker. nih.gov The optimization of parameters such as extraction time, temperature, and sample volume is critical for achieving high sensitivity and reproducibility.
Table 2: Comparison of SPME Fiber Coatings for the Extraction of Volatile Compounds
| SPME Fiber Coating | Composition | Primary Application | Suitability for this compound |
| Polydimethylsiloxane (PDMS) | Non-polar | Volatile, non-polar compounds | Moderate; suitable for general screening but may have lower affinity. |
| Polyacrylate (PA) | Polar | Polar compounds (e.g., phenols, alcohols) | High; the polar nature of the coating is well-suited for the hydroxyl group in the molecule. sigmaaldrich.com |
| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Mixed-phase | Broad range of volatile compounds | Excellent; this fiber is effective for a wide range of analytes and is often used for comprehensive volatile profiling that includes alcohols like this compound. mdpi.com |
| Carboxen/PDMS (CAR/PDMS) | Porous solid | Small volatile molecules and gases | Good; particularly effective for very volatile compounds. |
Research has demonstrated the quantitative capabilities of HS-SPME for the analysis of 1-octen-3-ol. For instance, a study on the quantitative analysis of common flavoring agents using GC-MS reported high recovery rates for 1-octen-3-ol at various concentrations, highlighting the accuracy and reliability of the method.
Table 3: Recovery Data for 1-Octen-3-ol using a Quantitative GC-MS Method
| Spiked Concentration (PPM) | Reported FID Amount (PPM) | Reported MSD Amount (PPM) |
| 10 | 9.78 | 9.87 |
| 50 | 48.65 | 48.11 |
| 100 | 95.07 | 95.49 |
Data adapted from a quantitative analysis of flavor chemicals by simultaneous GC-MS and GC-FID. nih.gov
Q & A
Q. What are the primary natural sources of (3R)-oct-1-en-3-ol, and what chromatographic techniques are effective for its isolation?
this compound (matsutake alcohol) is commonly isolated from plant species such as Caryopteris incana (Verbenaceae family). In one study, the compound was extracted from the aerial parts of C. incana using methanol, followed by partitioning with 1-butanol. The 1-BuOH-soluble fraction was subjected to repeated column chromatography (silica gel, ODS, and Sephadex LH-20) to isolate this compound glycosides . Key steps include:
- Solvent selection : Polar solvents (MeOH, 1-BuOH) for extraction.
- Chromatography : Sequential use of normal-phase (silica gel) and reverse-phase (ODS) columns for purification.
- Validation : Comparison of physical data (e.g., optical rotation, melting point) with literature for known derivatives.
Q. How is spectroscopic analysis employed to determine the stereochemistry of this compound derivatives?
Structural elucidation relies on integrating NMR , IR , MS , and optical rotation data :
- ¹H/¹³C NMR : Assigns proton and carbon environments, e.g., distinguishing allylic alcohol protons (δ ~4.0 ppm) and olefinic carbons (δ ~125–135 ppm) .
- Optical rotation : Confirms the R configuration at C-3 by comparing experimental values ([α]D) with literature data for enantiopure standards.
- Mass spectrometry : HR-ESI-MS provides molecular formulas (e.g., C₁₃H₂₂O₇ for glycosides) and fragmentation patterns.
Q. What safety protocols are essential when handling this compound in laboratory settings?
While specific safety data for this compound is limited, general guidelines for similar alcohols (e.g., 1-octen-3-ol) include:
- Ventilation : Use fume hoods to avoid inhalation.
- PPE : Wear nitrile gloves and safety goggles.
- Storage : Keep in sealed containers away from ignition sources .
Advanced Research Questions
Q. What challenges arise in synthesizing enantiomerically pure this compound, and how can they be addressed?
Key challenges include:
- Stereocontrol : Achieving high enantiomeric excess (ee) during allylic alcohol synthesis.
- Glycosylation : Selective attachment of sugar moieties (e.g., arabinopyranosyl or glucopyranosyl groups) without racemization.
Strategies : - Chiral catalysts : Use of Sharpless asymmetric epoxidation or enzymatic resolution.
- Protecting groups : Temporarily block reactive hydroxyl groups during glycoside synthesis .
Q. How do researchers resolve contradictions in spectral data when characterizing this compound glycosides?
Contradictions may arise from:
- Overlapping NMR signals : Use 2D techniques (HSQC, HMBC) to resolve ambiguous assignments.
- Discrepancies in optical rotation : Re-measure under standardized conditions (solvent, temperature) and cross-validate with synthetic standards .
Example : In C. incana, compound 5 (this compound O-β-D-glucopyranoside) was confirmed via HMBC correlations between the aglycone and sugar protons .
Q. What role does stereochemistry play in the biological activity of this compound derivatives?
The R configuration at C-3 is critical for:
Q. How can researchers design experiments to study the oxidative stability of this compound in environmental interfaces?
Advanced methodologies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
